molecular formula C5H10FN B2692169 (2R)-2-(fluoromethyl)pyrrolidine CAS No. 875608-74-5

(2R)-2-(fluoromethyl)pyrrolidine

Cat. No.: B2692169
CAS No.: 875608-74-5
M. Wt: 103.14
InChI Key: WMCKMBIRRGZGLE-RXMQYKEDSA-N
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Description

(2R)-2-(Fluoromethyl)pyrrolidine: is a chiral fluorinated organic compound It features a pyrrolidine ring, a five-membered nitrogen-containing ring, with a fluoromethyl group attached to the second carbon atom in the ®-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nucleophilic Substitution: : One common method to synthesize (2R)-2-(fluoromethyl)pyrrolidine involves the nucleophilic substitution of a suitable precursor, such as (2R)-2-(chloromethyl)pyrrolidine, with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions.

  • Fluorination of Pyrrolidine Derivatives: : Another approach is the direct fluorination of pyrrolidine derivatives using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (2R)-2-(Fluoromethyl)pyrrolidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into various reduced forms.

  • Substitution: : The fluoromethyl group can participate in substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Nucleophiles: KF, CsF, DAST, Deoxo-Fluor

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

Chemistry

In organic synthesis, (2R)-2-(fluoromethyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity to the target molecules.

Biology

In biological research, this compound is studied for its potential as a bioisostere in drug design. The fluorine atom can mimic hydrogen in size but with different electronic properties, which can enhance the binding affinity and selectivity of drugs.

Medicine

Pharmaceutical applications include the development of novel therapeutic agents. The fluoromethyl group can improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.

Industry

In the agrochemical industry, this compound is explored for its potential use in the synthesis of pesticides and herbicides, where fluorinated compounds often exhibit enhanced biological activity and environmental stability.

Mechanism of Action

The mechanism by which (2R)-2-(fluoromethyl)pyrrolidine exerts its effects depends on its specific application. In drug design, the fluoromethyl group can interact with biological targets through hydrogen bonding, dipole interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Fluoromethyl)pyrrolidine: The enantiomer of (2R)-2-(fluoromethyl)pyrrolidine, differing in the spatial arrangement of the fluoromethyl group.

    (2R)-2-(Chloromethyl)pyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    (2R)-2-(Hydroxymethyl)pyrrolidine: Contains a hydroxymethyl group instead of fluoromethyl.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in medicinal chemistry and other fields.

Properties

IUPAC Name

(2R)-2-(fluoromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCKMBIRRGZGLE-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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